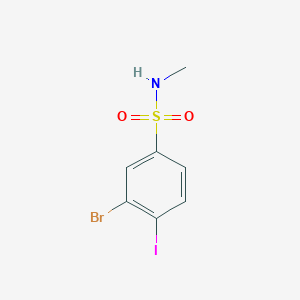

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C7H7BrINO2S |

|---|---|

Molecular Weight |

376.01 g/mol |

IUPAC Name |

3-bromo-4-iodo-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7BrINO2S/c1-10-13(11,12)5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 |

InChI Key |

ZIHKQCZRYJFLSP-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)I)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Iodination of Aromatic Precursors

A common approach starts with 3-bromo-4-methylaniline or related compounds, which undergo diazotization followed by iodination to install the iodine substituent selectively.

Example Experimental Detail:

A mixture of 50 g (0.268 mol) of 2-bromo-p-toluidine in 100 mL concentrated HCl and 450 mL water was heated to 90 °C for 1 hour, cooled to -10 °C, then treated dropwise with sodium nitrite solution at ≤5 °C to form the diazonium salt. Addition of 67 g KI at 10 °C followed by stirring at 40 °C for 4 hours yielded the iodinated product with 92.2% yield after extraction and purification.

Sulfonamide Formation and N-Methylation

After obtaining the halogenated aromatic intermediate (e.g., 3-bromo-4-iodotoluene), sulfonylation is performed to introduce the sulfonamide group:

- Sulfonyl chloride formation: The methyl group can be oxidized or functionalized to introduce a sulfonyl chloride group.

- Sulfonamide synthesis: Reaction of the sulfonyl chloride with methylamine or N-methylamine under basic conditions yields the N-methyl sulfonamide.

Alternatively, direct sulfonamide formation can be achieved by sulfonylation of the aromatic amine precursor followed by halogenation, depending on synthetic convenience.

Purification Techniques

The crude product is typically purified by silica gel column chromatography using non-polar solvents such as n-heptane or hexane, sometimes with ethyl acetate gradients. Washing with sodium thiosulfate aqueous solution removes residual iodine. Drying agents like magnesium sulfate or sodium sulfate are used before solvent removal under reduced pressure.

The structure and purity of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide are confirmed by:

- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirm substitution patterns and N-methylation.

- High-Performance Liquid Chromatography (HPLC): Assesses purity.

- Mass Spectrometry (MS): Confirms molecular weight and halogen incorporation.

- Elemental Analysis: Validates composition consistent with C7H7BrINO2S molecular formula.

| Step Number | Reaction | Reagents | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | Diazotization | 3-Bromo-4-methylaniline, HCl, NaNO2 | 0 to -10 °C, 0.5-0.75 h | - | Formation of diazonium salt |

| 2 | Iodination | Potassium iodide, water | 10 to 40 °C, 3-4 h | 49-92 | Substitution of diazonium with iodine |

| 3 | Sulfonylation | Sulfonyl chloride intermediate, N-methylamine | Room temp to mild heating | Variable | Formation of sulfonamide |

| 4 | Purification | Silica gel chromatography | n-Heptane/DCM solvents | - | Removal of impurities, isolation of pure compound |

The preparation of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is a multi-step process involving careful control of halogenation via diazotization and iodination, followed by sulfonamide formation and N-methylation. The diazonium salt intermediate route is well-established, providing good yields and regioselectivity. Purification by chromatographic methods ensures high purity suitable for further research or application. Analytical techniques confirm the structure and quality of the final product. This synthetic approach is supported by detailed experimental protocols and yields reported in multiple research sources, reflecting a robust and reproducible methodology.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the substituents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is C₁₄H₁₃BrI₁N₁O₂S₁. The compound features a sulfonamide group, which is known for its biological activity, along with bromine and iodine substituents that enhance its reactivity and binding capabilities.

Scientific Research Applications

1. Chemistry

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine and iodine atoms can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions : The sulfonamide group can be oxidized to form sulfonic acids or sulfones, while the methyl group can be oxidized to carboxylic acids or aldehydes.

2. Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Notably, it has shown promise in:

- Antimicrobial Activity : Research indicates that sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis. In vitro studies have demonstrated effectiveness against various bacterial strains.

3. Medicine

The compound is being investigated for its therapeutic potential:

- Anticancer Properties : In vitro studies have shown significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined through assays, indicating the compound's ability to induce apoptosis and inhibit cell proliferation.

Data Table: Cytotoxic Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induces apoptosis |

| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |

| HeLa | 25 | Inhibition of proliferation |

Case Studies

1. Apoptosis Induction Study

A study focused on the apoptotic effects of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide on MCF-7 cells revealed a concentration-dependent increase in apoptotic cells after treatment. Flow cytometric analysis confirmed the compound's efficacy in inducing apoptosis in breast cancer cells.

2. Enzyme Inhibition Study

Another research effort evaluated the compound's inhibition of DHPS activity. Results indicated significant inhibition, supporting its potential as an antibacterial agent.

Mechanism of Action

The mechanism by which 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the halogen substituents can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related sulfonamides and halogenated aromatics (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Physicochemical Properties

- Molecular Weight and Halogen Effects: The iodine substituent in the target compound increases its molecular weight (~396 g/mol) compared to analogues like 4-Bromo-N-methylbenzenesulfonamide (266.11 g/mol).

- Solubility : The N-methyl group reduces hydrogen-bonding capacity, decreasing aqueous solubility compared to N-H or N-hydroxy sulfonamides (e.g., 3-bromo-N-hydroxybenzene-1-sulfonamide) .

- Acidity: Electron-withdrawing halogens (Br, I) increase sulfonamide acidity, but the N-methyl group counteracts this effect, resulting in a pKa intermediate between nitro-substituted (more acidic) and amino-substituted (less acidic) analogues .

Biological Activity

3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Sulfonamides are known for their diverse therapeutic applications, including antibacterial, antitumor, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

The molecular formula of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is C₉H₈BrI N O₂S, with a molecular weight of approximately 319.04 g/mol. The compound features both bromine and iodine substituents on the aromatic ring, which may influence its biological activity through electronic and steric effects.

Sulfonamides typically exert their biological effects by inhibiting bacterial folate synthesis; however, the specific mechanism of action for 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide has not been extensively characterized in available literature. Preliminary studies suggest that modifications to the sulfonamide group can enhance affinity for various biological targets, including ion channels and enzymes involved in inflammatory pathways.

Biological Activity Overview

Recent studies have highlighted the potential of sulfonamide derivatives in various biological contexts. The following sections summarize key findings related to the biological activity of 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide.

Anticancer Activity

Research has indicated that sulfonamide compounds can exhibit anticancer properties. A structure-activity relationship (SAR) study demonstrated that certain sulfonamides enhanced immunological responses when used as co-adjuvants in murine models. This suggests that 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide may also possess similar properties, potentially enhancing immune responses against tumors .

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide | MCF-7 (breast cancer) | TBD | Potential immune modulation |

| Reference Compound (Doxorubicin) | MCF-7 (breast cancer) | 0.12–2.78 | Topoisomerase II inhibition |

Anti-inflammatory Properties

Sulfonamides have been investigated for their anti-inflammatory effects, particularly through the inhibition of pathways involving NF-kB signaling. While specific data on 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is limited, analogous sulfonamides have shown promise in reducing inflammation by modulating immune responses .

Case Studies

A notable study evaluated various sulfonamide derivatives for their ability to inhibit specific ion channels implicated in pain signaling pathways. Results indicated that certain modifications to the sulfonamide structure could significantly enhance binding affinity and inhibitory potency against NaV1.7 channels, a target for pain management . While direct studies on 3-Bromo-4-iodo-N-methylbenzene-1-sulfonamide are lacking, these findings suggest a potential avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.